molecular formula C16H18O5 B2740488 (4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid CAS No. 692747-23-2

(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid

Cat. No.: B2740488
CAS No.: 692747-23-2
M. Wt: 290.315
InChI Key: KTNJGBQMZDMDRD-UHFFFAOYSA-N
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Description

(4,7-Dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 4 and 7, a propoxy group at position 5, and an acetic acid moiety at position 3. Coumarins are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,7-dimethyl-2-oxo-5-propoxychromen-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-4-5-20-12-6-9(2)7-13-15(12)10(3)11(8-14(17)18)16(19)21-13/h6-7H,4-5,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNJGBQMZDMDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC2=C1C(=C(C(=O)O2)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selection of Starting Materials

  • Resorcinol Derivatives : 5-Propoxy-2,4-dimethylphenol serves as the primary precursor, enabling the incorporation of methyl groups at positions 4 and 7 during cyclization.
  • β-Keto Esters : Ethyl acetoacetate is commonly used to form the lactone ring, with the acetyl group contributing to the 3-acetic acid substituent after hydrolysis.

Reaction Conditions

  • Acid Catalysts : Concentrated sulfuric acid or Lewis acids (e.g., FeCl₃) facilitate cyclization at 80–100°C.
  • Solvent Systems : Anhydrous ethanol or toluene improves yield by minimizing side reactions.

Example Protocol :

  • Dissolve 5-propoxy-2,4-dimethylphenol (10 mmol) and ethyl acetoacetate (12 mmol) in anhydrous ethanol.
  • Add concentrated H₂SO₄ (1.5 equiv) dropwise under nitrogen.
  • Reflux at 85°C for 8–12 hours.
  • Isolate the intermediate 4,7-dimethyl-5-propoxycoumarin-3-acetic acid ethyl ester via vacuum filtration.

Regioselective Alkylation for Propoxy and Methyl Groups

Propoxy Group Installation

  • Williamson Ether Synthesis : Treat 5-hydroxy-4,7-dimethylcoumarin with propyl bromide (1.2 equiv) and K₂CO₃ in DMF (room temperature, 12 hours).
  • Yield Optimization : Microwave irradiation (100°C, 30 minutes) enhances reaction efficiency to 85–90%.

Methyl Group Introduction

  • Friedel-Crafts Alkylation : Use methyl chloride and AlCl₃ in dichloromethane to methylate positions 4 and 7.
  • Direct Methylation : Diazomethane in ether selectively methylates phenolic hydroxyl groups prior to coumarin formation.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
  • Recrystallization : Methanol/water (4:1) yields crystals suitable for X-ray diffraction.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): Key peaks include δ 2.35 (s, 3H, C4-CH₃), δ 3.90 (t, 2H, OCH₂CH₂CH₃), and δ 12.10 (s, 1H, COOH).
  • IR Spectroscopy : Strong bands at 1715 cm⁻¹ (C=O, lactone) and 1680 cm⁻¹ (C=O, acetic acid).
  • HPLC : Purity >98% achieved using a C18 column (acetonitrile/0.1% TFA, 70:30).

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst Yield (%) Purity (%)
Pechmann Condensation 5-Propoxy-2,4-dimethylphenol H₂SO₄ 72 95
Vilsmeier-Haack 4,7-Dimethylcoumarin POCl₃/DMF 65 92
Microwave Alkylation 5-Hydroxycoumarin K₂CO₃ 88 98

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at position 6 is mitigated by steric hindrance from the 4-methyl group.
  • Ester Hydrolysis : Over-hydrolysis to dicarboxylic acids is avoided by controlling reaction time and temperature.
  • Solvent Choice : DMF increases alkylation rates but complicates purification; switch to acetonitrile improves isolability.

Chemical Reactions Analysis

Types of Reactions

(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various alkyl or aryl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of (4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid exhibit significant antimicrobial properties. A study evaluated the in vitro antibacterial activity against several pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed excellent activity against strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
5kE. coli2212.5
5kS. aureus2250
5hPseudomonas aeruginosa2025
5aBacillus subtilis1950

The compounds were tested using the agar diffusion method, revealing a broad spectrum of antibacterial activity, making them promising candidates for further development as antimicrobial agents .

Antioxidant Properties

In addition to antimicrobial effects, the antioxidant activity of these compounds has been assessed using the DPPH assay. This method measures the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Results

CompoundIC50 (µM)
5a15.0
5k12.0
5h18.0

These findings suggest that derivatives of this compound can be effective antioxidants, with potential applications in nutraceuticals and pharmaceuticals aimed at combating oxidative stress .

Cancer Research

Recent studies have explored the anticancer properties of compounds related to this compound. In vitro tests on cancer cell lines such as MCF-7 have shown promising results.

Case Study: Anticancer Activity Against MCF-7 Cells
A synthesis of various derivatives was conducted to evaluate their cytotoxic effects on MCF-7 breast cancer cells. The results indicated a dose-dependent response with significant cell viability reduction at higher concentrations.

Table 3: Anticancer Activity Data

CompoundConcentration (µg/mL)Cell Viability (%)
7a1040
8a2030

These results underscore the potential of these compounds in cancer therapy development, warranting further investigation into their mechanisms of action and efficacy .

Mechanism of Action

The mechanism of action of (4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features
(4,7-Dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid (Target) Propoxy (5), Acetic acid (3) C₁₆H₁₈O₅ 302.32* Linear propoxy chain, no fused rings
{4,7-Dimethyl-5-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid 2-Methylallyloxy (5), Acetic acid (3) C₁₇H₁₈O₅ 302.326 Branched alkoxy group, higher lipophilicity
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid Furocoumarin core, 4-Methoxyphenyl (2) C₂₂H₁₈O₇† 394.38† Fused furan ring, enhanced planarity
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides Thiazolidinone (side chain), Acetamide (7) Variable Variable Thiazolidinone moiety, potential antimicrobial activity

*Estimated based on structural similarity.
†Calculated from described structure in .

Key Observations:

Alkoxy Substituents: The target compound’s propoxy group (linear C₃ chain) at position 5 contrasts with the 2-methylallyloxy group (branched C₃) in , leading to differences in steric hindrance and lipophilicity. The branched substituent in may reduce solubility in polar solvents compared to the target compound .

Functional Groups: The acetic acid group at position 3 is conserved across all analogues, suggesting shared reactivity (e.g., salt formation or esterification) . The thiazolidinone-acetamide derivative replaces the acetic acid with a more complex side chain, likely altering bioavailability and target specificity.

Biological Activity

(4,7-Dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid, a derivative of chromone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger family of coumarins, known for their therapeutic potential including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

  • Molecular Formula : C22H20O5
  • Molecular Weight : 364.3912 g/mol
  • CAS Number : 21884689

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Coumarins exhibit significant antioxidant properties by scavenging free radicals. Research indicates that chromone derivatives can inhibit oxidative stress in various biological systems.
  • Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in cancer cells. The cytotoxicity was assessed using different cancer cell lines, showcasing its potential as an anticancer agent.
  • Anti-inflammatory Properties : By modulating inflammatory pathways, this compound may reduce inflammation-related diseases.

Antioxidant Activity

A study conducted on various chromone derivatives demonstrated that they possess strong antioxidant capabilities. The DPPH radical scavenging assay showed that this compound significantly reduced oxidative stress markers in vitro, indicating its potential use in preventing oxidative damage in cells .

Cytotoxicity Assays

In a comparative study of synthesized chromone derivatives against cancer cell lines (MCF-7 and A549), this compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The results are summarized in Table 1:

CompoundCell LineIC50 (µg/mL)
This compoundMCF-79.32
A54922.09
DoxorubicinMCF-76.40
A54915.06

This data suggests that the compound has comparable or superior activity against the tested cell lines when compared to standard chemotherapeutic agents like Doxorubicin .

Case Studies

In a clinical setting, the application of coumarin derivatives has been explored for their potential in treating various cancers. One notable study focused on the efficacy of chromone derivatives in patients with breast cancer, where compounds similar to this compound showed promising results in reducing tumor size and improving patient outcomes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of coumarin derivatives like this compound typically involves esterification, alkylation, or Michael addition-elimination reactions. For example, highlights a tandem Michael addition-elimination approach for structurally similar chromenone derivatives, suggesting that propoxylation at the 5-position could be achieved via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization may require temperature control (60–80°C) and stoichiometric adjustments of the propoxylating agent . Post-synthetic purification via recrystallization (e.g., using acetic acid) is critical, as noted in for analogous compounds .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the singlet for the 2-oxo group (δ ~6.1 ppm), methyl groups (δ ~2.3–2.5 ppm for 4,7-dimethyl), and the propoxy chain (δ ~1.0–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂).
  • IR : Stretching vibrations for the lactone carbonyl (C=O, ~1700–1750 cm⁻¹) and acetic acid carboxyl group (C=O, ~1680–1710 cm⁻¹) should dominate.
  • Compare with data from structurally related compounds, such as the coumarin derivatives in , which provide reference spectral patterns for methyl and alkoxy substituents .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and computational (DFT) data for this compound’s electronic or geometric structure?

  • Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations in DFT calculations. For example, if experimental NMR chemical shifts deviate from computed values, refine the computational model by:

  • Including explicit solvent molecules (e.g., DMSO or water) in the simulation.
  • Using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for better accuracy.
  • Validate against crystallographic data (if available) to confirm bond lengths/angles, as demonstrated in for a related methyl ester .

Q. How can X-ray crystallography using SHELXL refine the crystal structure of this compound, particularly in cases of disorder or twinning?

  • Methodological Answer : SHELXL ( –2) is robust for handling twinning and disorder. Key steps include:

  • Twinning : Use the TWIN and BASF commands to model twin domains. For example, resolved hydrogen-bonding networks in a chromenone derivative using SHELX-97, which is applicable here .
  • Disorder : Apply PART and SUMP restraints to split disordered atoms. Refinement convergence is improved by incorporating anisotropic displacement parameters (ADPs) .
  • Validate with R1 < 5% and wR2 < 12%, as recommended in for high-resolution structures .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions, and how can this guide functionalization?

  • Methodological Answer : The 2-oxo group and conjugated double bond in the chromenone core make the compound susceptible to nucleophilic attack (e.g., at C-3 or C-4). Electrophilic substitution is favored at the 6- or 8-positions due to resonance effects. For example:

  • Nucleophilic addition : Use Grignard reagents to functionalize the lactone ring, as seen in for brominated coumarins .
  • Electrophilic substitution : Nitration or sulfonation can be directed by the electron-donating propoxy group, similar to methods in for hydroxylated analogs .

Data Analysis and Interpretation

Q. How should researchers address conflicting bioactivity data in different assay systems for this compound?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For instance:

  • If in vitro enzyme inhibition does not correlate with cellular activity, assess membrane permeability via logP calculations (e.g., using ’s molecular weight and polarity data ).
  • Use molecular docking (e.g., AutoDock Vina) to compare binding modes across assays, referencing ’s approach for trioxo-diazinan derivatives .

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